CHEBI:39183

Vue d'ensemble

Description

Dinotefuran is a neonicotinoid insecticide developed by Mitsui Chemicals. It is widely used for controlling a variety of insect pests, including aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole crickets, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches . This compound is also used in veterinary medicine as a flea and tick preventive for dogs and cats .

Applications De Recherche Scientifique

Dinotefuran has a wide range of scientific research applications. In agriculture, it is used to control pests on crops such as lettuce and celery . It is also studied for its effectiveness against resistant mosquito strains, making it a potential candidate for vector control in public health . Additionally, dinotefuran is used in veterinary medicine for flea and tick prevention .

Mécanisme D'action

Dinotefuran exerts its effects by disrupting the nervous system of insects. It acts as an agonist at the nicotinic acetylcholine receptors, leading to the inhibition of these receptors and causing paralysis and death of the insect . This mechanism is different from other insecticides such as organophosphates, carbamates, and pyrethroids, which target different pathways .

Orientations Futures

The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .

Analyse Biochimique

Biochemical Properties

Dinotefuran plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptors in insects, which are crucial for neural transmission. By binding to these receptors, dinotefuran disrupts the normal function of the nervous system in pests, leading to paralysis and death . Additionally, dinotefuran has been shown to interact with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its breakdown and elimination from the organism .

Cellular Effects

Dinotefuran affects various types of cells and cellular processes. In insects, it primarily impacts neural cells by binding to nicotinic acetylcholine receptors, leading to the disruption of neural transmission. This results in paralysis and eventual death of the insect . In mammalian cells, dinotefuran has been shown to have minimal neurotoxic effects, as it does not significantly interact with mammalian nicotinic acetylcholine receptors . It can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes involved in its metabolism .

Molecular Mechanism

The molecular mechanism of dinotefuran involves its binding to nicotinic acetylcholine receptors in insects. This binding disrupts the normal function of these receptors, leading to the inhibition of neural transmission . Dinotefuran acts as an agonist at these receptors, causing an overstimulation of the nervous system, which ultimately results in paralysis and death of the insect . Additionally, dinotefuran can inhibit or activate certain enzymes involved in its metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dinotefuran can change over time. The stability and degradation of dinotefuran are important factors that influence its long-term effects on cellular function. Studies have shown that dinotefuran is relatively stable under laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to dinotefuran has been shown to have minimal adverse effects on mammalian cells, but it can lead to the development of resistance in insect populations .

Dosage Effects in Animal Models

The effects of dinotefuran vary with different dosages in animal models. At low doses, dinotefuran is highly effective in controlling insect populations without causing significant adverse effects on non-target organisms . At high doses, dinotefuran can cause toxic effects, including neurotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve the desired insecticidal effect, and exceeding this dosage can lead to adverse effects .

Metabolic Pathways

Dinotefuran is involved in several metabolic pathways, including hydroxylation, reduction, and acetylation . The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the breakdown and elimination of dinotefuran from the organism . The metabolic pathways of dinotefuran can influence its efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

Dinotefuran is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of dinotefuran within the organism can influence its efficacy and toxicity, as well as its impact on cellular function .

Subcellular Localization

The subcellular localization of dinotefuran is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Dinotefuran can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The localization of dinotefuran within the cell can influence its activity and efficacy, as well as its impact on cellular processes .

Méthodes De Préparation

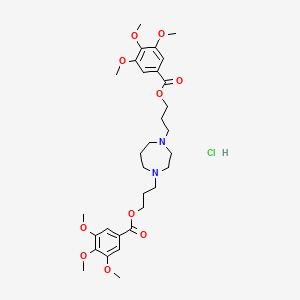

Dinotefuran can be synthesized through several methods. One common method involves the reaction of 3-hydroxymethyl tetrahydrofuran with methanesulfonyl chloride in the presence of triethylamine at low temperatures, followed by further reactions to form the final product . Industrial production methods often involve the preparation of dinotefuran suspoemulsions, which include mixing dinotefuran with non-aqueous solvents, emulsifiers, wetting dispersants, antifreeze, and preservatives, followed by sanding treatment and emulsification .

Analyse Des Réactions Chimiques

Dinotefuran undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and substitution. For example, hydrolysis of dinotefuran can be studied using theoretical methods to understand the reaction mechanisms . Common reagents used in these reactions include hydroxyl ions for hydrolysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Dinotefuran is part of the neonicotinoid class of insecticides, which also includes compounds like imidacloprid and thiamethoxam . Compared to imidacloprid, dinotefuran acts more quickly and is effective against a broader range of pests . It is also unique in its ability to control pests that have developed resistance to other neonicotinoids .

Similar compounds include:

- Imidacloprid

- Thiamethoxam

- Acetamiprid

- Clothianidin

Dinotefuran’s rapid action and broad-spectrum effectiveness make it a valuable tool in pest management.

Propriétés

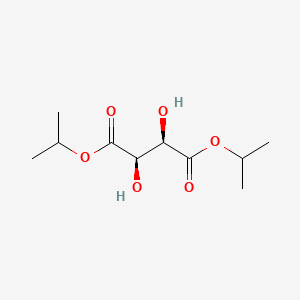

| { "Design of the Synthesis Pathway": "The synthesis of Dinotefuran can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-5-nitropyridine", "methylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "chlorine gas", "sodium cyanide", "1,3-dibromopropane", "sodium methoxide", "diethyl malonate", "2,4,5-trichloropyrimidine" ], "Reaction": [ "The synthesis starts with the reaction of 2-chloro-5-nitropyridine with methylamine in the presence of sodium borohydride to yield 2-chloro-5-aminopyridine.", "2-chloro-5-aminopyridine is then reacted with acetic acid and sodium hydroxide to form 2-chloro-5-acetamidopyridine.", "The next step involves the reaction of 2-chloro-5-acetamidopyridine with chlorine gas in the presence of sodium hydroxide to yield 2-chloro-5-chloroacetamidopyridine.", "2-chloro-5-chloroacetamidopyridine is then reacted with sodium cyanide in the presence of acetic acid to form 2-chloro-5-cyanomethylpyridine.", "The next step involves the reaction of 2-chloro-5-cyanomethylpyridine with 1,3-dibromopropane in the presence of sodium methoxide to yield 1-(2-chloro-5-pyridinyl)-2-(1,3-dibromopropylidene)hydrazine.", "1-(2-chloro-5-pyridinyl)-2-(1,3-dibromopropylidene)hydrazine is then reacted with diethyl malonate in the presence of sodium methoxide to form 1-(2-chloro-5-pyridinyl)-2-(1,3-dibromopropylidene)guanidine.", "The final step involves the reaction of 1-(2-chloro-5-pyridinyl)-2-(1,3-dibromopropylidene)guanidine with 2,4,5-trichloropyrimidine in the presence of sodium methoxide to yield Dinotefuran." ] } | |

Numéro CAS |

165252-70-0 |

Formule moléculaire |

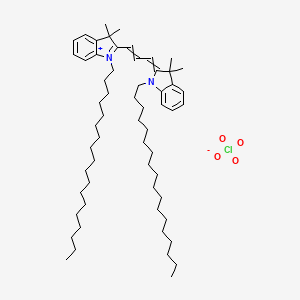

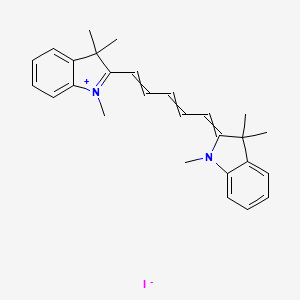

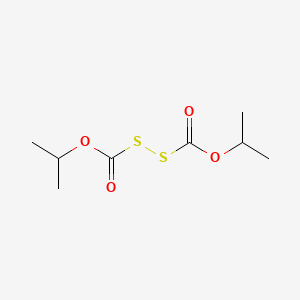

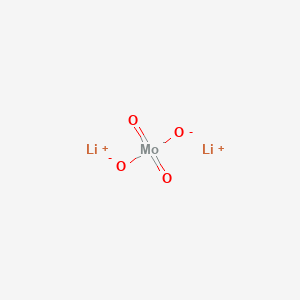

C7H14N4O3 |

Poids moléculaire |

202.21 g/mol |

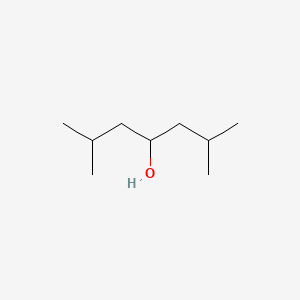

Nom IUPAC |

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine |

InChI |

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) |

Clé InChI |

YKBZOVFACRVRJN-UHFFFAOYSA-N |

SMILES isomérique |

CN/C(=N/[N+](=O)[O-])/NCC1CCOC1 |

SMILES |

CN=C(NCC1CCOC1)N[N+](=O)[O-] |

SMILES canonique |

CNC(=N[N+](=O)[O-])NCC1CCOC1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine dinotefuran MTI 446 MTI-446 N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.